molecular formula C8H11N3O2 B072432 N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine CAS No. 1457-55-2

N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine

Cat. No. B072432
CAS RN: 1457-55-2
M. Wt: 181.19 g/mol
InChI Key: QBFWFMYZBYUMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine (DMN) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMN is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 198.22 g/mol.

Mechanism Of Action

N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine acts as a potent inhibitor of monoamine oxidase (MAO), an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO, N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission and improved cognitive function.

Biochemical And Physiological Effects

N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine has been shown to have a wide range of biochemical and physiological effects. In animal studies, N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine has been found to improve cognitive function and memory, reduce anxiety and depression, and increase locomotor activity. N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Advantages And Limitations For Lab Experiments

One of the major advantages of N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine is its potency as a MAO inhibitor, which makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. However, N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine also has some limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several potential future directions for research on N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine. One area of interest is the development of new N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine and its derivatives in the treatment of various neurological and psychiatric disorders. Finally, further studies are needed to elucidate the precise mechanisms of action of N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine and its effects on neurotransmitter function and neuronal signaling.

Synthesis Methods

N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine can be synthesized through the reaction of 4-nitrobenzene-1,2-diamine and dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as ethanol or methanol and is carried out at a temperature of 60-70°C. The resulting product is then purified through recrystallization to obtain pure N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine.

Scientific Research Applications

N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine is in the field of organic synthesis, where it is used as a reagent for the preparation of various organic compounds. N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine has also been used as a precursor for the synthesis of other important compounds such as N~1~,N~2~-dimethyl-4-nitrosoaniline, which is used in the production of dyes and pigments.

properties

CAS RN

1457-55-2

Product Name

N~1~,N~2~-Dimethyl-4-nitrobenzene-1,2-diamine

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-N,2-N-dimethyl-4-nitrobenzene-1,2-diamine

InChI

InChI=1S/C8H11N3O2/c1-9-7-4-3-6(11(12)13)5-8(7)10-2/h3-5,9-10H,1-2H3

InChI Key

QBFWFMYZBYUMHG-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])NC

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])NC

synonyms

1,2-Bis(methylamino)-4-nitrobenzene

Origin of Product

United States

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